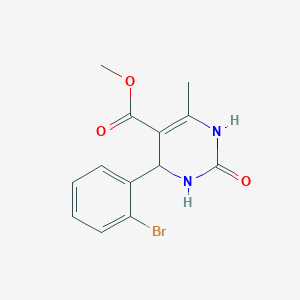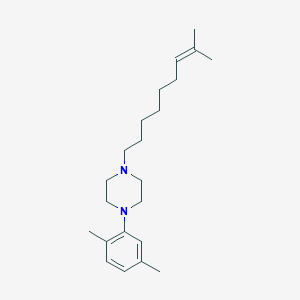![molecular formula C24H27ClF2N2O2 B5016461 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a piperidine derivative that has been synthesized through a specific method, which will be discussed in The compound has been shown to have a unique mechanism of action that affects both biochemical and physiological processes in the body. This paper will explore the scientific research application of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and survival. The compound also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. Additionally, it has been shown to interact with specific receptors in the body, including the alpha-1 adrenergic receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects:
The compound this compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurological disorders. The compound has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of using 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine in lab experiments is its unique mechanism of action. The compound has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine. One area of research is the development of more potent and selective inhibitors of PKC and PDE. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer and cardiovascular diseases should be explored.
合成方法
The synthesis of 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine involves a multistep process that requires the use of specific reagents and conditions. The first step involves the reaction of 5-chloro-2-nitroaniline with piperidine in the presence of a reducing agent to produce 5-chloro-2-(1-piperidinylamino)aniline. The second step involves the reaction of 5-chloro-2-(1-piperidinylamino)aniline with 4-(3,5-difluorobenzyl)phenol in the presence of a coupling agent to produce this compound. The final product is purified through a series of chromatography techniques to obtain the desired compound in high yield and purity.
科学研究应用
The compound 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine has been used in scientific research for its potential therapeutic applications. It has been shown to have a unique mechanism of action that affects both biochemical and physiological processes in the body. The compound has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
属性
IUPAC Name |
[4-chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClF2N2O2/c25-18-4-5-22(24(30)29-8-2-1-3-9-29)23(14-18)31-21-6-10-28(11-7-21)16-17-12-19(26)15-20(27)13-17/h4-5,12-15,21H,1-3,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYILWYVLQWLZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5016395.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5016400.png)

![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)
![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)

![1-cyclohexyl-2-(3-phenylbutyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016437.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)

![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)